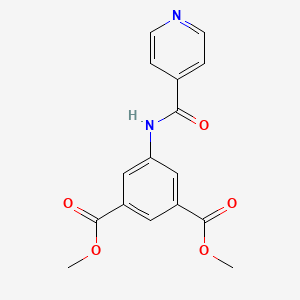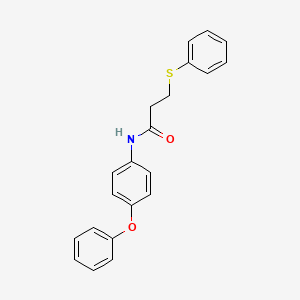
N-(4-phenoxyphenyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenoxyphenyl)-3-(phenylthio)propanamide, commonly known as PPTP, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). PPTP is a nonsteroidal compound that acts as a partial agonist of the estrogen receptor (ER) and has been extensively studied for its potential therapeutic applications in breast cancer, osteoporosis, and cardiovascular diseases.
Mechanism of Action
PPTP acts as a partial agonist of the estrogen receptor (ER) and selectively binds to the ER with high affinity. PPTP modulates the activity of the ER by inducing conformational changes in the receptor, leading to differential gene expression and downstream signaling pathways. PPTP has been shown to have tissue-specific effects on the ER, which makes it a potentially useful therapeutic agent with fewer side effects than traditional estrogen therapy.
Biochemical and Physiological Effects:
PPTP has been shown to have a range of biochemical and physiological effects, depending on the tissue and cell type. In breast cancer cells, PPTP has been shown to inhibit cell proliferation and induce apoptosis by modulating the ER signaling pathway. In bone cells, PPTP has been shown to promote bone formation and inhibit bone resorption by regulating the activity of osteoblasts and osteoclasts. In the cardiovascular system, PPTP has been shown to reduce inflammation and oxidative stress, leading to improved vascular function and reduced risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
PPTP has several advantages as a research tool, including its high affinity for the ER, tissue-specific effects, and ability to modulate downstream signaling pathways. However, PPTP also has some limitations, including its partial agonist activity, which may limit its efficacy in some applications, and its potential for off-target effects.
Future Directions
There are several potential future directions for research on PPTP, including:
1. Development of more potent and selective PPTP analogs for use in breast cancer therapy.
2. Investigation of the effects of PPTP on other estrogen-responsive tissues, such as the uterus and brain.
3. Study of the potential cardioprotective effects of PPTP in human clinical trials.
4. Investigation of the potential use of PPTP in combination with other therapies, such as chemotherapy or radiation therapy.
5. Development of new methods for delivering PPTP to specific tissues or cells for more targeted therapy.
Synthesis Methods
PPTP can be synthesized by the reaction of 4-phenoxybenzaldehyde with thiophenol in the presence of sodium hydroxide and acetic acid. The resulting intermediate is then reacted with 3-bromo-propionyl chloride to form PPTP.
Scientific Research Applications
PPTP has been extensively studied for its potential therapeutic applications in various diseases. In breast cancer, PPTP has been shown to inhibit the growth of estrogen receptor-positive (ER+) breast cancer cells by selectively binding to the ER and modulating its activity. PPTP has also been shown to prevent bone loss and improve bone density in animal models of osteoporosis. Additionally, PPTP has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system.
properties
IUPAC Name |
N-(4-phenoxyphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c23-21(15-16-25-20-9-5-2-6-10-20)22-17-11-13-19(14-12-17)24-18-7-3-1-4-8-18/h1-14H,15-16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXQRUYHLJBRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-3-(phenylsulfanyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

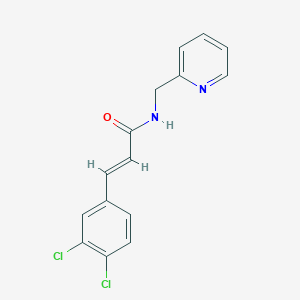
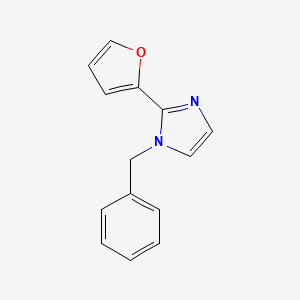
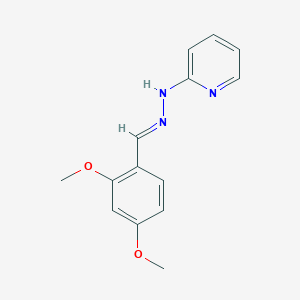
![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)


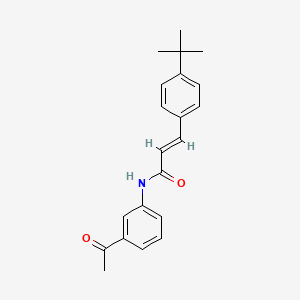

![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714759.png)
![4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)
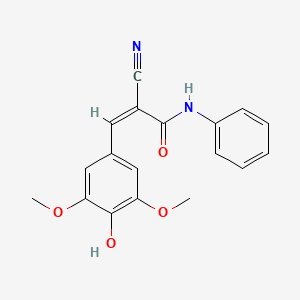
![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)
